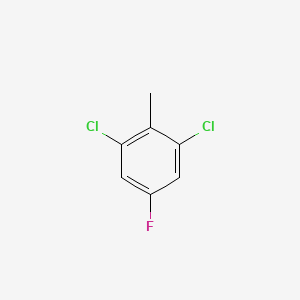

2,6-Dichloro-4-fluorotoluene

説明

Significance and Research Context in Contemporary Organic Chemistry

2,6-Dichloro-4-fluorotoluene is a halogenated aromatic compound that has garnered attention in the field of organic chemistry. Its specific arrangement of chlorine and fluorine atoms on the toluene (B28343) ring influences its reactivity and makes it a valuable intermediate in various synthetic pathways. The presence of multiple halogen substituents provides specific electronic properties and steric hindrances that can be exploited in targeted chemical transformations.

The unique substitution pattern of this compound makes it a subject of interest in studies focusing on the synthesis of complex molecules. Researchers utilize this compound as a starting material or a key building block for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. The strategic placement of the halogen atoms allows for selective reactions, enabling the construction of intricate molecular architectures.

Overview of Halogenated Toluene Derivatives in Synthetic Applications

Halogenated toluene derivatives are a class of organic compounds that play a crucial role in modern synthetic chemistry. rsc.org The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the toluene backbone significantly alters the molecule's chemical and physical properties. rsc.org This modification can influence reactivity, regioselectivity in subsequent reactions, and the biological activity of the final products. rsc.orgnih.gov

These derivatives serve as versatile intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals like herbicides and pesticides, dyes, and specialty polymers. rsc.orgalfa-chemistry.comchemimpex.com The carbon-halogen bond can be readily transformed into other functional groups through various reactions such as nucleophilic substitution, cross-coupling reactions, and metallation. For instance, the oxidation of the methyl group can lead to the formation of corresponding benzoic acids, which are themselves important synthetic precursors. alfa-chemistry.com

The specific type and position of the halogen atom(s) are critical. Fluorine substitution, for example, can enhance metabolic stability and binding affinity in drug molecules. Chlorine and bromine atoms are excellent leaving groups in nucleophilic substitution reactions and are key components in many cross-coupling reactions. rsc.org The diverse reactivity of halogenated toluenes makes them indispensable tools for organic chemists in the development of new materials and biologically active compounds. smolecule.com

Scope and Research Objectives for this compound

The primary research objective for this compound is its utilization as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications. chemimpex.comsmolecule.com Investigations often focus on leveraging the specific reactivity conferred by its unique substitution pattern to achieve desired chemical transformations. For instance, it is a precursor in the synthesis of certain benzonitrile (B105546) derivatives, which are valuable intermediates for various industrial products. trea.comgoogle.com

A significant area of research involves the development of efficient and scalable synthetic routes to this compound itself and its subsequent conversion to target molecules. This includes exploring different catalytic systems and reaction conditions to optimize yield and purity. ciac.jl.cnchemicalbook.com For example, processes like ammoxidation are studied to convert dichlorofluorotoluene mixtures into their corresponding benzonitriles. trea.comgoogle.com

Furthermore, spectroscopic and theoretical studies are conducted to understand the molecular structure and properties of this compound. nih.gov Techniques such as FTIR, FT-Raman, and NMR spectroscopy, combined with density functional theory (DFT) calculations, provide insights into its vibrational frequencies, chemical shifts, and electronic structure. nih.gov This fundamental knowledge is crucial for predicting its behavior in chemical reactions and for designing new synthetic strategies.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| Appearance | Colorless to yellowish liquid. smolecule.com |

| Boiling Point | Approximately 197°C. smolecule.com |

| Solubility | Insoluble in water; soluble in various polar and nonpolar solvents. smolecule.com |

Note: The properties listed are based on available data and may vary slightly depending on the source.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dichloro-5-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIBZFIMLDYFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Approaches for 2,6 Dichloro 4 Fluorotoluene and Its Derivatives

Advanced Functionalization Strategies for 2,6-Dichloro-4-fluorotoluene

Once synthesized, the this compound molecule can be further modified to create a wide range of derivatives. Advanced strategies often focus on the selective activation of C-H bonds.

C-H activation is a powerful tool in modern organic synthesis that allows for the direct conversion of typically unreactive carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with the help of a transition metal catalyst. sigmaaldrich.comwikipedia.org This avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. researchgate.net

Strategies for functionalizing this compound can target either the methyl group (sp³ C-H bonds) or the aromatic ring (sp² C-H bonds).

Methyl Group Functionalization: The benzylic C-H bonds of the methyl group are susceptible to radical reactions and oxidation.

Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) or photo-chlorination can introduce a halogen to the methyl group, creating a reactive benzyl (B1604629) halide intermediate. evitachem.comgoogle.com This intermediate is a valuable precursor for introducing a wide variety of nucleophiles.

Oxidation: As previously mentioned, the methyl group can be oxidized to an aldehyde or carboxylic acid. smolecule.com

Coupling Reactions: Palladium-catalyzed C-H activation can be used to couple the methyl group with various partners. nih.gov

Aromatic Ring Functionalization: Although the ring has only one hydrogen left (at position 5), its direct functionalization is possible.

Directed ortho-Metalation: In related systems, such as 2-chloro-6-fluorotoluene (B1346809), the existing substituents can direct lithiation to a specific position on the ring. The resulting organolithium species can then react with various electrophiles to introduce new functional groups.

Iridium-Catalyzed Borylation: Iridium-based catalysts can selectively convert aromatic C-H bonds into C-B bonds. core.ac.uk The resulting boronate ester is a versatile intermediate that can participate in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds.

These advanced methods provide sophisticated tools for elaborating the core structure of this compound into more complex and potentially valuable molecules.

C-H Activation and Functionalization

C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic strategy. For derivatives of this compound, C-H activation can be targeted at either the benzylic methyl group or the aromatic ring.

Benzylic C-H Bond Activation Methodologies

The methyl group of toluene (B28343) and its derivatives represents a key site for functionalization through benzylic C-H bond activation. Various catalytic systems have been developed to achieve this transformation with high selectivity.

One approach involves the use of rhodium catalysts. For instance, rhodium(III) porphyrin complexes have been shown to selectively activate the benzylic C-H bonds of toluenes in the presence of a base. acs.org While a slow reaction was observed with 4-fluorotoluene (B1294773) at high temperatures, the addition of a base like potassium carbonate significantly enhanced the reaction rate and yield of the resulting iridium benzyl complex. acs.org Another strategy employs rhodium-carbenoid induced C-H insertion, which has demonstrated high regioselectivity for the methylene (B1212753) site of toluene. researchgate.net

Iron catalysis also provides a viable route for benzylic functionalization. Ferrocene has been used as a catalyst for the direct alkenylation of sp3 C-H bonds, and iron(II) acetate (B1210297) can catalyze the benzylation of 1,3-dicarbonyl compounds. researchgate.net Furthermore, copper-catalyzed methods, such as the decarboxylative Csp2–Csp3 coupling of 3-phenylprop-2-enoic acid with benzylic molecules, offer an alternative pathway. researchgate.net In some cases, the presence of electron-withdrawing groups on the toluene ring can decrease its reactivity compared to electron-donating groups. researchgate.net

A notable development in this area is the use of palladium catalysis for the mono-acylation of carbazoles using toluene derivatives as both the acyl source and the solvent. nih.gov This method utilizes N-Hydroxyphthalimide (NHPI) as a co-catalyst and oxygen as the sole oxidant, proceeding through a radical process initiated by the phthalimido-N-oxyl (PINO) radical. nih.gov

| Catalyst System | Transformation | Key Features |

| Rh(III) porphyrin | Benzylic C-H activation | Base-promoted, high selectivity |

| Rhodium-carbenoid | C-H insertion | High regioselectivity for methylene site |

| Ferrocene | Direct alkenylation of sp3 C-H | Ligand-free conditions |

| Fe(OAc)2 | Benzylation of 1,3-dicarbonyls | Effective for C-C bond formation |

| CuO/DTBP | Decarboxylative Csp2–Csp3 coupling | Neutral conditions |

| Pd(II)/NHPI/O2 | Mono-acylation | Uses toluene as acyl source and solvent |

Aryl C-sp2 and Alkyl C-sp3 Functionalization

Functionalization can also be directed towards the aromatic C-sp2 bonds of the toluene ring or the C-sp3 bonds of alkylic substituents. Palladium catalysis has been instrumental in this area. For example, the selective activation of p-xylene (B151628) can lead to either diphenylmethane (B89790) or biphenyl (B1667301) products, with the regioselectivity controlled by the concentration of trifluoroacetic acid (TFA). researchgate.net A higher concentration of TFA favors benzylic C-H bond activation. researchgate.net

Rhodium complexes have also been employed for the intermolecular C-H bond insertion of alkanes, showing high selectivity for primary C-H bonds. researchgate.net This selectivity is attributed to steric interactions between the substrate and the rhodium–carbene complex. researchgate.net In the context of fused heterocyclic systems, regioselective C-H functionalization of the six-membered ring remains a challenge due to the higher reactivity of the five-membered ring. mdpi.com However, methods for the direct olefination at the C4 position of tryptophan derivatives and the C4 arylation of indoles have been developed using palladium catalysis. mdpi.com

Regioselective Catalytic C-H Functionalization

Achieving regioselectivity in C-H functionalization is a significant challenge, especially in molecules with multiple, electronically similar C-H bonds. mdpi.com For toluene derivatives, this means selectively targeting one of the aromatic C-H bonds or the benzylic C-H bonds.

Palladium-catalyzed reactions have shown promise in achieving regioselectivity. For instance, in the functionalization of carbazoles, acylation can be directed to the C-8 position of monosubstituted N-pyridyl carbazoles. nih.gov Similarly, Rh(III)-catalyzed C-H functionalization of 2-aryl-2H-indazoles with alkynes proceeds with high regioselectivity to form indazoloquinolines. rsc.org Kinetic isotope studies in this reaction suggest that C-H activation is likely the product-determining step. rsc.org

The combination of enzymatic and chemocatalytic reactions offers another avenue for regioselective functionalization. nih.gov Chemo-enzymatic platforms have been developed that combine regioselective enzymatic halogenation with chemo-catalytic cross-coupling reactions in a single pot, using water as the solvent. nih.gov This approach leverages the high selectivity of enzymes to functionalize specific positions on a molecule, which can then undergo further chemical modification. nih.gov

C-F Bond Activation and Selective Cleavage

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and cleavage a formidable synthetic challenge. rsc.orgnih.gov However, the development of methods for C-F bond functionalization is of great interest, as it can provide access to novel fluorinated and defluorinated compounds. rsc.orgnih.gov

Electrosynthetic C-F Bond Functionalization Protocols

Electrosynthesis has emerged as a powerful methodology for enabling new reactivity and selectivity in chemical bond cleavage and formation. rsc.orgnih.gov Electrochemically driven protocols for C-F bond activation and functionalization have been developed, offering a valuable tool for modifying fluorinated compounds. rsc.orgnih.gov

Reductive cleavage of C-F bonds is a common strategy. For aryl fluorides, this often proceeds through a stepwise dissociative electron transfer, forming an intermediate radical anion that then cleaves to an aryl radical and a fluoride (B91410) ion. rsc.orgrsc.org A second single electron transfer to the aryl radical, followed by protonation, yields the hydrodefluorinated product. rsc.orgrsc.org The standard reduction potential for fluorobenzene (B45895) is quite high, around -3 V vs. SCE. rsc.org Catalytic amounts of mediators like dimethylpyrrolidinium (DMP+) can lower this potential. rsc.org

Selective monodefluorination of difluorinated compounds has been achieved. For example, 1,3-difluorobenzene (B1663923) can be selectively converted to fluorobenzene. rsc.org In another instance, the selective monodefluorination of methyl-2,6-difluorobenzoate was achieved using 10 mol% SmCl3 as a catalyst, which switched the selectivity from ester reduction to defluorination. rsc.orgresearchgate.net

| Substrate | Conditions | Product | Yield |

| 1,3-Difluorobenzene | Hg pool cathode, (DMP)BF4 | Fluorobenzene | 85% |

| Methyl-2,6-difluorobenzoate | 10 mol% SmCl3 | Methyl-2-fluorobenzoate | - |

Photoelectrochemical Strategies for C-F Bond Cleavage

Combining electrochemistry with photochemistry offers additional strategies for C-F bond functionalization. Photoelectrocatalytic protocols can proceed through oxidative pathways to achieve C-F bond cleavage. rsc.org

One such method uses 2,3-dichloro-5,6-dicyanoquinone (DDQ) as a photocatalyst under blue light irradiation at a constant potential. rsc.org In this process, photoexcitation of DDQ generates an excited catalyst species capable of oxidizing the fluoroarene. rsc.org Subsequent nucleophilic attack and C-F bond cleavage lead to the functionalized product. rsc.org This approach has been used to generate a variety of defluorinated coupling products in moderate to high yields. rsc.org

Dual photoredox strategies, mimicking the Z-scheme of natural photosynthesis, have also been developed using red light. acs.org These systems can catalyze dehalogenation and detosylation reactions, offering a less damaging and more penetrating light source compared to blue or UV radiation. acs.org

Mechanisms of Monodefluorination and Hydrodefluorination

The selective removal of a single fluorine atom (monodefluorination) or its replacement with hydrogen (hydrodefluorination) from polyfluorinated aromatic compounds is a significant challenge in synthetic chemistry. mdpi.com The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage difficult. cas.cn However, this transformation is valuable for accessing partially fluorinated aromatics from readily available perfluorinated precursors. mdpi.comnih.gov

Several mechanisms can facilitate C-F bond activation and cleavage:

Nucleophilic Aromatic Substitution (SNAr): This is a prominent mechanism for defluorination. mdpi.com It involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a Meisenheimer-like intermediate. nih.gov Subsequent elimination of the fluoride ion restores aromaticity. The preference for monodefluorination over dechlorination in some systems highlights the uniqueness of the SNAr mechanism. mdpi.com The rate-determining step is typically the initial nucleophilic attack, as breaking the aromaticity is energetically demanding. chemistrysteps.com

Electron-Transfer Radical Anion Fragmentation: In contrast to SNAr, this mechanism often favors the cleavage of heavier halogens. mdpi.com It involves the formation of a radical anion, which then fragments. rsc.org

Transition-Metal Catalysis: Transition-metal complexes can mediate hydrodefluorination (HDF). researchgate.net For instance, iridium-based catalysts have been shown to facilitate transfer hydrogenative defluorination through a proposed SNAr mechanism involving a hydridoiridium species. mdpi.com Lanthanide photocatalysts can also mediate hydrodefluorination, where the metal's Lewis acidity plays a crucial role in an inner-sphere C-F activation mechanism. rsc.org

Main-Group Element Catalysis: Simple phosphines, in conjunction with silanes, can catalyze the HDF of electron-poor fluoroarenes. The mechanism involves the oxidative addition of the fluoroaromatic substrate to the phosphine, forming a fluorophosphorane intermediate. nih.gov

The regioselectivity of these reactions is a critical aspect, with the position of defluorination being influenced by the electronic environment of the aromatic ring and the nature of the catalyst or reagent used. mdpi.com

Nucleophilic Aromatic Substitution in C-F Cleavage Contexts

Nucleophilic aromatic substitution (SNAr) is a primary pathway for C-F bond cleavage in electron-deficient aromatic systems. masterorganicchemistry.com This reaction typically proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govchemistrysteps.com This step is generally the rate-determining step because it involves the disruption of the aromatic system. chemistrysteps.commasterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion. masterorganicchemistry.com

A key feature of SNAr reactions involving fluoroarenes is that fluorine, despite being a poor leaving group in SN1 and SN2 reactions due to the strong C-F bond, can be an excellent leaving group in this context. cas.cnmasterorganicchemistry.com This is because the high electronegativity of fluorine activates the ring towards nucleophilic attack, and the cleavage of the C-F bond occurs after the rate-limiting addition step. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the fluorine atom further accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. chemistrysteps.commasterorganicchemistry.com

In some cases, a concerted SNAr (CSNAr) mechanism has been proposed, where the nucleophilic attack and the departure of the leaving group occur simultaneously in a single step, bypassing the formation of a Meisenheimer intermediate. acs.orgresearchgate.net This is more likely with better leaving groups and less stabilizing electron-withdrawing groups. researchgate.net

Bromination Reactions for Benzyl Halide Formation

The formation of benzyl halides from toluene derivatives is a fundamental transformation in organic synthesis. For a substrate like this compound, the target would be the corresponding benzyl bromide. This is typically achieved through free-radical bromination of the methyl group. smolecule.combyjus.com

The reaction is initiated by the generation of bromine radicals, usually under UV light or with a radical initiator. smolecule.combyjus.com The mechanism proceeds in three main stages:

Initiation: Homolytic cleavage of the bromine-bromine bond (Br-Br) to form two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a stable benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain reaction. byjus.com

Termination: The reaction concludes when radicals combine with each other. byjus.com

The high selectivity of bromination for the benzylic position is a key feature of this reaction. masterorganicchemistry.com In the case of 2,6-dichlorotoluene (B125461), monobromination has been shown to occur at a fast rate, with steric hindrance from the two ortho chlorine atoms preventing dibromination. rsc.org This suggests that for this compound, selective monobromination at the benzylic position is highly feasible.

Recent advancements have focused on process intensification, such as using continuous flow reactors and in-situ generation of bromine from sources like HBr and NaBrO₃, to improve safety, yield, and reduce waste. rsc.orgresearchgate.net

Grignard Reagent Formation and Subsequent Transformations

Grignard reagents are powerful nucleophilic organometallic compounds that enable the formation of new carbon-carbon bonds. wvu.edumasterorganicchemistry.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org

For a substrate like this compound, the formation of a Grignard reagent would likely involve one of the chlorine atoms, as the C-F bond is generally unreactive towards magnesium. libretexts.org The reactivity of halogens in Grignard formation follows the trend I > Br > Cl, with fluorides being largely unreactive. libretexts.org

The resulting Grignard reagent, for instance, (2-chloro-6-(chloromagnesio)-4-fluorotoluene), would be a potent nucleophile and a strong base. libretexts.orgbethunecollege.ac.in It can participate in a variety of subsequent transformations:

Reactions with Carbonyl Compounds: Grignard reagents readily react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. wvu.edulibretexts.org With esters, they typically add twice to yield tertiary alcohols. wvu.edumasterorganicchemistry.com

Reaction with Carbon Dioxide: Reaction with CO₂ followed by acidic workup yields a carboxylic acid. masterorganicchemistry.com

Kumada Coupling: This palladium- or nickel-catalyzed cross-coupling reaction allows the formation of C-C bonds between the Grignard reagent and another organic halide. bethunecollege.ac.in

It is crucial to perform these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. libretexts.orgbethunecollege.ac.in

Table 1: Reactivity of Halides in Grignard Reagent Formation

| Halogen | Reactivity | Reference |

|---|---|---|

| Iodine (I) | Highest | libretexts.org |

| Bromine (Br) | High | libretexts.org |

| Chlorine (Cl) | Moderate | libretexts.org |

| Fluorine (F) | Lowest (Generally unreactive) | libretexts.org |

Acylation and Related Carbon-Carbon Bond Forming Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group (R-C=O) onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

For this compound, the directing effects of the substituents on the aromatic ring would influence the position of acylation. The fluorine atom and the chlorine atoms are deactivating, ortho-para directing groups. However, the steric hindrance from the two ortho chlorine atoms would likely direct the incoming acyl group to the position para to the fluorine atom (C-4 is already substituted, so C-3 and C-5 are the available positions).

The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) from the reaction of the acyl halide with the Lewis acid. masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Recent developments in Friedel-Crafts acylation have focused on using greener and more efficient catalysts and reaction conditions, such as using solid acid catalysts or performing the reaction under solvent-free conditions. organic-chemistry.org Photochemical Friedel-Crafts acylation has also been explored as a greener alternative. rsc.org

Iii. Reaction Mechanisms and Mechanistic Investigations

Fundamental Mechanistic Pathways of 2,6-Dichloro-4-fluorotoluene Transformations

The primary sites of reactivity in this compound are the benzylic hydrogens of the methyl group, the carbon-chlorine bonds, and the aromatic ring itself.

Free-radical chain reactions are a common pathway for the functionalization of the methyl group on toluene (B28343) and its derivatives. nih.gov These reactions typically proceed in three main phases: initiation, propagation, and termination. aakash.ac.in

Initiation: The reaction is initiated by the formation of a reactive radical species. This is often achieved through the homolytic cleavage of a molecule like a halogen (e.g., Cl₂ or Br₂) using ultraviolet (UV) light or heat. rutgers.edu For instance, UV light can split a chlorine molecule into two highly reactive chlorine radicals (Cl•). aakash.ac.in

Propagation: This is the "chain" part of the reaction. A chlorine radical abstracts a hydrogen atom from the benzylic position of this compound. This step is highly selective for the benzylic C-H bond because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The electron-withdrawing chloro and fluoro groups on the ring influence the stability and reactivity of this intermediate. The newly formed benzylic radical then reacts with another molecule of chlorine (Cl₂) to form the product, (chloromethyl)-2,6-dichloro-4-fluorotoluene, and regenerate a chlorine radical, which continues the chain. oregonstate.edu

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. nih.gov This can occur through the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.

This mechanism is particularly relevant for side-chain halogenation, where a hydrogen on the methyl group is substituted. pearson.comyoutube.com The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction over substitution on the aromatic ring under these conditions. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Key Steps in the Free-Radical Chlorination of this compound

| Mechanism Stage | Description | Example Reaction |

| Initiation | Formation of initial radical species under UV light or heat. | Cl₂ → 2 Cl• |

| Propagation (Step 1) | Abstraction of a benzylic hydrogen by a chlorine radical to form a resonance-stabilized benzylic radical. | C₇H₅Cl₂F + Cl• → •C₇H₄Cl₂F + HCl |

| Propagation (Step 2) | Reaction of the benzylic radical with a chlorine molecule to form the product and a new chlorine radical. | •C₇H₄Cl₂F + Cl₂ → C₇H₄Cl₃F + Cl• |

| Termination | Combination of any two radicals to end the chain reaction. | Cl• + Cl• → Cl₂ |

Oxidative addition is a fundamental step in many catalytic cycles, particularly those involving transition metals like palladium and nickel. nih.gov This process involves the insertion of a low-valent metal center into a substrate's bond, resulting in an increase in the metal's oxidation state and coordination number. acs.org For this compound, oxidative addition can occur at the carbon-chlorine (C-Cl) bonds, which is a key step in cross-coupling reactions such as Suzuki or Negishi couplings. nih.govnih.gov

The mechanism of oxidative addition can vary. It may proceed through a concerted, three-centered transition state where the metal interacts with both the carbon and the halogen simultaneously. nih.gov Alternatively, especially for substrates like dichloroarenes, it can occur via a nucleophilic displacement or SₙAr-type pathway, which is often favored in polar solvents. nih.govchemrxiv.orgresearchgate.net The choice of ligand on the palladium catalyst is crucial; sterically hindered ligands can promote reaction at less conventional sites. nih.govacs.org For dihalogenated heteroarenes, which share similarities with this compound, the conventional site of reactivity is the halide adjacent to a heteroatom, but bulky ligands can invert this selectivity. acs.orgresearchgate.netwhiterose.ac.uk

Besides the C-Cl bond, C-H activation of the benzylic methyl group can also be initiated by an oxidative addition pathway with certain transition metal complexes. acs.org

Sigma-bond metathesis is another important mechanism for C-H bond activation, particularly with early transition metals (e.g., Sc, Zr) or f-block elements that are in a d⁰ electron configuration and thus cannot readily undergo oxidative addition. libretexts.org This reaction involves the exchange of a metal-ligand sigma bond with a sigma bond from another reagent, such as a C-H bond in this compound. libretexts.org

The generally accepted mechanism proceeds through a four-centered, "kite-shaped" transition state, without a change in the metal's oxidation state. libretexts.org This pathway is characterized by a highly ordered transition state. libretexts.org While less common than oxidative addition for late transition metals, σ-bond metathesis provides an alternative route for activating the typically unreactive C-H bonds of hydrocarbons, including the benzylic C-H bonds of toluene derivatives. acs.orgresearchgate.net Some later transition metal complexes can also mediate C-H activation through mechanisms described as σ-complex-assisted metathesis (σ-CAM). nih.gov

Table 2: Comparison of Oxidative Addition and Sigma-Bond Metathesis for C-H Activation

| Feature | Oxidative Addition | Sigma-Bond Metathesis |

| Typical Metals | Late transition metals (e.g., Pd, Pt, Ir) | Early transition metals (e.g., Sc, Zr, Ta) |

| Change in Oxidation State | Increases by 2 | No change |

| Transition State | Typically 3-centered | Typically 4-centered ("kite-shaped") |

| Electron Configuration | Requires accessible d-electrons | Common for d⁰ metal complexes |

Heterolytic cleavage involves the breaking of a chemical bond where one fragment retains both electrons, resulting in the formation of ions. nowgongcollege.edu.in This is in contrast to the homolytic cleavage that generates radicals.

A key transformation involving this compound that proceeds via heterolytic cleavage is nucleophilic aromatic substitution (SₙAr). In this two-step mechanism, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (one of the chlorine atoms). pressbooks.pub This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the two chlorine atoms and the fluorine atom on the ring, is crucial for stabilizing this anionic intermediate and facilitating the reaction. pressbooks.pub In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. pressbooks.pub This heterolytic cleavage of the C-Cl bond is the final step of the substitution. researchgate.netscribd.com

Heterolytic cleavage can also be involved in the dissociation of radical anions, which are key intermediates in radical-nucleophilic aromatic substitution (Sₙ1) reactions. researchgate.net

Sigma-Bond Metathesis Processes

Stereochemical Considerations in this compound Transformations

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism and the nature of the reactive intermediate.

Transformations occurring at the benzylic carbon of the methyl group are of particular stereochemical interest. If a reaction at this position introduces a new substituent, creating a chiral center, the stereochemistry of the product is determined by the intermediate.

Radical Reactions: Benzylic halogenation proceeds through a benzylic radical intermediate. numberanalytics.com This radical is sp²-hybridized and has a planar or rapidly inverting pyramidal geometry. rutgers.edumasterorganicchemistry.com Consequently, a subsequent attack by a reagent can occur from either face with equal probability, leading to a racemic mixture of enantiomers if a chiral center is formed. numberanalytics.comyoutube.com Therefore, free-radical reactions at the benzylic position are generally not stereoselective. rutgers.eduyoutube.com

Catalytic Reactions: In contrast, transformations involving organometallic catalysis, such as those proceeding via oxidative addition or sigma-bond metathesis, offer the potential for stereocontrol. The use of chiral ligands bound to the metal catalyst can create an asymmetric environment. d-nb.inforsc.org This chiral catalyst can differentiate between prochiral faces or groups, leading to the preferential formation of one enantiomer over the other. acs.orgresearchgate.net Asymmetric C-H functionalization of toluene derivatives using chiral catalysts has been demonstrated, highlighting the potential to achieve high enantioselectivity. acs.orgd-nb.infoacs.org

Regioselectivity is another important consideration. In this compound, the two chlorine atoms are chemically equivalent, so substitution of one is not regiochemically complex. However, in catalytic cross-coupling reactions, the relative reactivity of the C-Cl versus potential C-F or C-H activation is a key regiochemical challenge controlled by the catalyst system. nih.govresearchgate.net

Iv. Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 4 Fluorotoluene and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups and determining the molecular structure of a compound. These methods measure the vibrational frequencies of bonds within a molecule, which are unique and act as a molecular fingerprint.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For 2,6-dichloro-4-fluorotoluene, FT-Raman would provide further information on the skeletal vibrations of the benzene (B151609) ring and the vibrations of the substituent atoms. Combined FTIR and FT-Raman studies on similar molecules, such as 2,6-dichlorotoluene (B125461) and 2-chloro-6-fluorotoluene (B1346809), have been conducted over spectral ranges of 4000-50 cm⁻¹ for FT-Raman. nih.gov

To support experimental findings, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) are used to calculate the harmonic vibrational frequencies of a molecule in its ground state. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and computational limitations, allowing for a direct comparison with experimental FTIR and FT-Raman data. Such a comparison aids in the precise assignment of each observed vibrational band to a specific molecular motion. This approach has been successfully applied to related halogenated toluenes to achieve good agreement between observed and calculated frequencies. nih.gov

In addition to vibrational frequencies, theoretical calculations also predict the intensities of infrared absorptions and the activities of Raman scattering bands. nih.gov This information is invaluable for interpreting and simulating the experimental spectra. The calculated IR intensities and Raman activities help to confirm the assignment of vibrational modes, as strong calculated bands should correspond to strong observed bands in the respective spectra.

A complete assignment of vibrational modes is achieved through Total Energy Distribution (TED) analysis. nih.gov TED calculations quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous description of the nature of each vibrational band, for example, identifying whether a band is due to a pure stretching motion or a mixture of several types of motion. This detailed analysis is crucial for a complete understanding of the molecule's dynamics and has been performed for related compounds using methods like the scaled quantum mechanical (SQM) force field. nih.gov

Determination of IR Intensities and Raman Activities

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

For this compound, ¹H NMR would provide information on the chemical environment of the protons on the aromatic ring and the methyl group. The chemical shifts, splitting patterns (due to spin-spin coupling between neighboring protons), and integration of the signals would reveal the connectivity of the atoms.

¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon signals are sensitive to the attached atoms (H, Cl, F), providing further structural confirmation. nih.gov

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative. It would show a signal whose chemical shift is characteristic of the fluorine's electronic environment, and its coupling with nearby protons (¹H-¹⁹F coupling) would provide valuable information about the proximity of these nuclei in the structure. While detailed NMR data for this compound is not specified in the searched literature, related fluorinated compounds are often analyzed using ¹⁹F NMR. rsc.orgsigmaaldrich.com

Carbon-13 (13C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl group. In proton-decoupled 13C NMR spectra, each unique carbon atom in the molecule gives rise to a single peak, and their positions (chemical shifts) are indicative of their chemical environment. oregonstate.edu

For aromatic compounds, the chemical shifts typically appear in the range of 100-170 ppm. oregonstate.edu The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond coupling (¹JCF), which can be a key identifier. The carbons bearing the chlorine atoms (C-2 and C-6) are expected to be shifted downfield due to the deshielding effect of the halogens. Conversely, the methyl carbon will appear at a much higher field, typically in the aliphatic region of the spectrum.

Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | 130-140 | Quaternary carbon, influenced by adjacent chlorine atoms. |

| C2/C6 | 125-135 | Attached to chlorine, deshielded. |

| C3/C5 | 115-125 | Influenced by both fluorine and chlorine. |

| C4 | 155-165 (doublet) | Attached to fluorine, significant downfield shift and C-F coupling. |

| CH3 | 15-25 | Typical range for a methyl group on an aromatic ring. |

| Note: These are predicted ranges and can vary based on the solvent and other experimental conditions. |

Fluorine-19 (19F) NMR for Halogen Characterization

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is a key parameter for its identification. The 19F NMR spectrum will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. sigmaaldrich.com

The position of this signal is sensitive to the electronic effects of the other substituents on the ring. The chlorine atoms at the ortho positions and the methyl group will influence the electron density around the fluorine atom, thereby affecting its chemical shift. wikipedia.org Furthermore, coupling between the fluorine nucleus and the neighboring protons (H-3 and H-5) will result in a splitting of the 19F signal into a multiplet, providing further structural confirmation. Long-range couplings to other protons, such as those of the methyl group, may also be observed. nih.gov

Spin-Spin Coupling Mechanisms and Constants

Spin-spin coupling, observed as the splitting of NMR signals, provides crucial information about the connectivity of atoms within a molecule. numberanalytics.com In this compound, several types of coupling constants (J-couplings) are important for structural elucidation:

Proton-Proton (H-H) Coupling: The coupling between the two equivalent protons at positions 3 and 5 (³JHH) would be observed in a high-resolution proton NMR spectrum.

Proton-Fluorine (H-F) Coupling: Coupling between the fluorine atom at C-4 and the protons at C-3 and C-5 (³JHF) is expected. Additionally, long-range coupling between the fluorine and the methyl protons (⁵JHF) might be detectable. researchgate.net The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their spatial relationship. numberanalytics.com

Carbon-Fluorine (C-F) Coupling: The one-bond coupling between C-4 and the fluorine atom (¹JCF) is typically large and a definitive feature in the 13C NMR spectrum. acs.org Longer-range C-F couplings (e.g., ²JCF, ³JCF) also provide valuable structural information.

Carbon-Proton (C-H) Coupling: These couplings are also present and can be studied using specific NMR techniques, though proton-decoupled 13C NMR is more common for initial analysis.

The mechanisms governing these couplings are complex and can involve through-bond (scalar) and through-space interactions. numberanalytics.com For instance, long-range couplings are often mediated by the π-electron system of the aromatic ring. researchgate.net

Conformational Analysis via NMR Spectroscopy

For this compound, the primary conformational flexibility lies in the rotation of the methyl group. While the bulky chlorine atoms at the ortho positions might hinder this rotation to some extent, NMR spectroscopy can provide insights into the preferred conformation and the energy barrier for rotation. researchgate.net

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between the methyl protons and the ring protons. The observation of a NOE signal between these protons would indicate their spatial proximity, providing evidence for specific rotational conformations. Additionally, the analysis of long-range coupling constants, which can be conformationally dependent, can offer clues about the rotational dynamics of the methyl group. researchgate.netcdnsciencepub.com

Advanced Spectroscopic Techniques in Structural Research

Beyond standard one-dimensional NMR, a variety of advanced spectroscopic techniques are indispensable for the complete structural elucidation of this compound and its derivatives, especially in cases of complex spectra or for differentiating between isomers. acs.org

Two-dimensional (2D) NMR techniques are particularly powerful. ucl.ac.uk These include:

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to establish the connectivity of the proton spin systems. scribd.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities. numberanalytics.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. numberanalytics.comyoutube.com

In addition to advanced NMR methods, other spectroscopic techniques play a role. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. fiveable.me Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers provide the high mass accuracy required for this purpose. fiveable.me

V. Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Fluorotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. unige.ch These methods solve the Schrödinger equation for a given molecular system, albeit with approximations, to determine its electronic structure and energy. usp.br For molecules like 2,6-dichloro-4-fluorotoluene, the primary methods employed are Density Functional Theory (DFT) and the Hartree-Fock (HF) level of theory, often in combination with various basis sets to ensure accuracy. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to determine its energy and other properties. smf.mx It is known for providing a good balance between accuracy and computational cost. researchgate.net

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common DFT methods. smf.mxresearchgate.net It incorporates both local and non-local exchange-correlation functionals, along with a portion of the exact Hartree-Fock exchange. researchgate.net In studies of related compounds like 2-chloro-6-fluorotoluene (B1346809) and 2,6-dichloro-4-fluorophenol, the B3LYP method has been successfully used to calculate optimized structures, energies, and harmonic vibrational frequencies. nih.govresearchgate.net Another similar hybrid functional, B3PW91, which combines Becke's 3-parameter exchange functional with the Perdew-Wang 1991 correlation functional, is also utilized for these types of analyses. scribd.comresearchgate.net These methods have demonstrated good agreement with experimental data where available. nih.govresearchgate.net

The Hartree-Fock (HF) method is a foundational ab initio calculation technique that solves the Schrödinger equation using a single Slater determinant for the N-electron wavefunction. ornl.govgithub.io A key characteristic of the HF method is that it treats electron-electron repulsion in an averaged way, neglecting electron correlation. ornl.gov While this can limit its quantitative accuracy for some properties, it provides a qualitatively correct starting point and is often used in conjunction with other methods. ornl.gov

In computational investigations of analogous molecules like 2-chloro-6-fluorotoluene and 2,6-dichloro-4-fluorophenol, the HF method is often employed alongside DFT calculations. nih.govresearchgate.net Comparing the results from both HF and DFT allows researchers to assess the impact of electron correlation on the predicted molecular properties. nih.gov

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Pople-style basis sets are commonly used for these types of organic molecules. wikipedia.orgpsicode.org A basis set like 6-31G * (also denoted as 6-31G(d)) is a split-valence double-zeta basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. wikipedia.orggaussian.com These functions provide more flexibility for describing the shape of electron orbitals, which is crucial for molecules with electronegative atoms like chlorine and fluorine. This basis set was used in the study of 2-chloro-6-fluorotoluene. nih.gov

For higher accuracy, more extensive basis sets are employed. The 6-311G++(d,p) basis set is a split-valence triple-zeta basis set. researchgate.net It includes diffuse functions on both heavy atoms and hydrogen atoms (++), which are important for describing anions and weak interactions, as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.netgaussian.com This basis set was utilized in the theoretical investigation of 2,6-dichloro-4-fluorophenol, demonstrating its suitability for accurately modeling halogenated aromatic systems. researchgate.net

Hartree-Fock (HF) Level of Theory

Molecular Structure and Conformation Prediction

A primary goal of computational modeling is to determine the most stable three-dimensional arrangement of atoms in a molecule.

Theoretical calculations are used to find the optimized geometry of a molecule, which corresponds to the lowest energy structure on its potential energy surface. smf.mx This involves calculating bond lengths, bond angles, and dihedral angles. For the related compound 2,6-dichloro-4-fluorophenol, geometry optimization was performed using both DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set. researchgate.net The results from such calculations provide a detailed picture of the molecule's structure.

The concept of an energy landscape describes the energy of a molecule as a function of its geometry. aps.org For molecules with rotatable groups, like the methyl group in this compound, the energy landscape can reveal the most stable rotational conformations (conformers) and the energy barriers between them. Computational crystal structure prediction (CSP) studies on similar molecules, like 4-fluorophenol, have successfully used energy-density landscapes to identify stable polymorphs. researchgate.net A similar approach would be essential to understand the conformational preferences and potential crystal packing of this compound.

Below is a table of selected optimized geometrical parameters calculated for the analogous compound 2,6-dichloro-4-fluorophenol, providing an example of the data generated from such studies. researchgate.net

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.385 | 1.401 |

| C2-C3 Bond Length (Å) | 1.383 | 1.393 |

| C3-C4 Bond Length (Å) | 1.373 | 1.383 |

| C4-F Bond Length (Å) | 1.321 | 1.353 |

| C2-Cl Bond Length (Å) | 1.722 | 1.745 |

| C1-C2-C3 Bond Angle (°) | 121.3 | 121.2 |

| C2-C3-C4 Bond Angle (°) | 118.9 | 119.1 |

| C3-C4-C5 Bond Angle (°) | 121.7 | 121.4 |

Table V.1: Example of optimized geometrical parameters for the related compound 2,6-dichloro-4-fluorophenol, calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set. researchgate.net Data has been adapted from the source for illustrative purposes.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

In the computational study of 2-chloro-6-fluorotoluene, the HOMO-LUMO analysis was performed to calculate the energy gap and other properties like ionization potential, electron affinity, and chemical potential. nih.gov These descriptors help in understanding the charge transfer that can occur within the molecule. nih.gov

The following table presents reactivity descriptors calculated for the related compound 2-chloro-6-fluorotoluene, illustrating the type of data obtained from electronic structure analysis. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -9.41 |

| LUMO Energy | -1.58 |

| Energy Gap (ΔE) | 7.83 |

| Ionization Potential (I) | 9.41 |

| Electron Affinity (A) | 1.58 |

Table V.2: Calculated electronic properties for the related compound 2-chloro-6-fluorotoluene from HOMO-LUMO analysis using DFT (B3LYP/3-21G) method. nih.gov These values serve as descriptors for the molecule's reactivity.

Based on the conducted research, specific computational and theoretical modeling studies detailing the properties of this compound as per the requested outline could not be located. While literature exists for structurally similar compounds, such as 2,6-dichlorotoluene (B125461) and 2,6-dichloro-4-fluoro phenol (B47542), providing that data would not adhere to the strict focus on this compound.

Therefore, it is not possible to generate an article with the specified scientifically accurate data tables and detailed research findings for each subsection of the provided outline for the chemical compound “this compound”.

Theoretical Harmonic Frequency Analysis

Predictive Modeling and Algorithm Development for Chemical Transformations

The prediction of chemical transformations for halogenated aromatic compounds like this compound is a complex challenge that is increasingly being addressed through computational chemistry and machine learning. These predictive models are crucial for understanding reaction pathways, predicting potential metabolites or degradation products, and estimating the reactivity of the compound under various conditions. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles and algorithms developed for other halogenated hydrocarbons provide a strong framework for its theoretical assessment.

Predictive modeling for chemical transformations often relies on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. aimspress.comresearchgate.net For halogenated compounds, key molecular descriptors are used to build these models. These descriptors can be calculated using computational chemistry methods like Density Functional Theory (DFT). aimspress.com

Key Molecular Descriptors for Halogenated Aromatic Compounds

| Descriptor Category | Specific Descriptors | Relevance to Chemical Transformations |

| Electronic Properties | Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, HOMO-LUMO gap, Dipole Moment | Indicates susceptibility to electrophilic or nucleophilic attack, and overall reactivity. aimspress.com |

| Steric/Topological Properties | Molecular Volume, Surface Area, Molar Refractivity | Influences the accessibility of reactive sites to other molecules or enzymes. aimspress.com |

| Thermodynamic Properties | Heat of Formation, Gibbs Free Energy of Reaction | Determines the feasibility and spontaneity of a potential transformation. |

| Partition Coefficients | Octanol-Water Partition Coefficient (logP) | Relates to the compound's distribution in different environmental or biological phases. nih.gov |

These descriptors are used as input for various machine learning algorithms to develop predictive models. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and neural networks. aimspress.comnsf.gov For instance, a hypothetical QSAR model for the transformation of this compound could be developed to predict its rate of degradation under specific environmental conditions.

The development of such predictive models typically follows these steps:

Data Collection: Gathering experimental data on the transformation of a series of related halogenated compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods and machine learning to identify the most relevant descriptors and build a predictive model.

Model Validation: Testing the model's predictive power on a separate set of compounds not used in the model building process.

Predictive Frameworks for Biodegradation

Several computational frameworks have been developed to predict the biodegradation pathways of xenobiotic compounds, which would be applicable to this compound. These systems use a knowledge base of known biochemical reactions and enzymatic capabilities to predict the likely metabolites of a given compound. nih.gov

Examples of Predictive Biodegradation Systems

| System | Approach | Application to this compound |

| University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System (PPS) | Uses a set of rules based on known biotransformations to predict degradation pathways. nih.gov | Could predict potential hydroxylation, dechlorination, or ring-cleavage reactions based on known enzymatic activities on similar chlorinated and fluorinated aromatics. |

| Biochemical Network Integrated Computational Explorer (BNICE) | Generates a comprehensive network of all possible biochemical reactions based on a set of enzyme reaction rules. nih.gov | Could generate a broad map of potential transformation products, including novel metabolites not yet observed experimentally. |

| XenoBug | A machine learning-based tool that predicts bacterial enzymes and pathways for xenobiotic degradation. oup.com | Could identify specific bacterial enzymes from metagenomic data that are likely to transform this compound. |

The application of these predictive models and algorithms to this compound can provide valuable insights into its chemical behavior, environmental fate, and potential for bioremediation. While experimental validation remains crucial, these computational approaches offer a powerful and efficient means of screening for potential reactions and understanding the complex transformations of this and other halogenated aromatic compounds. nih.gov

Vi. Role of 2,6 Dichloro 4 Fluorotoluene in Complex Organic Synthesis

Intermediate in Pharmaceutical Synthesis Pathways

The structural framework of 2,6-dichloro-4-fluorotoluene is a key building block in the synthesis of various pharmaceutical agents and their intermediates. chemimpex.comsmolecule.com Halogenated organic compounds are frequently employed in medicinal chemistry to enhance biological activity, stability, and lipophilicity.

Fluoroquinolones are a significant class of synthetic broad-spectrum antibacterial agents that have seen extensive clinical use for decades. nih.gov The development of these drugs relies on the strategic modification of the core quinolone or naphthyridone nucleus to improve efficacy against both gram-positive and gram-negative bacteria. nih.gov While direct synthesis pathways from this compound are not extensively detailed, it serves as a precursor to key intermediates that are fundamental to building the complex scaffolds required for some antibacterial agents. The presence of both chlorine and fluorine atoms makes it a valuable starting point for creating highly substituted aromatic rings that form the backbone of advanced therapeutic compounds. smolecule.com

A primary application of this compound in pharmaceutical synthesis is its conversion into more functionalized intermediates, such as fluorobenzaldehydes and fluorobenzoic acids. patsnap.comgoogle.com These compounds are pivotal in the production of a wide array of fine chemical products and drug molecules. patsnap.com

The methyl group of the toluene (B28343) can be oxidized to form the corresponding aldehyde or carboxylic acid. google.com For instance, 2,6-dichloro-4-fluorobenzaldehyde, a key intermediate, can be prepared from related halogenated precursors through processes like Grignard exchange followed by formylation. patsnap.com Similarly, the oxidation of various chloro-fluorotoluene derivatives is a common method to produce the corresponding benzoic acids. google.com These benzoic acids, such as 2,6-dichloro-3-fluoro-benzoic acid, are themselves novel intermediates for further synthesis. google.com One patented method for creating an anti-cancer drug intermediate begins with 2,6-dichlorobenzoic acid, highlighting the importance of this class of compounds in medicinal chemistry. patsnap.com

Enabling Synthesis of Specialty Chemicals and Advanced Materials

Use in Manufacturing Dyes and Polymers (via derivatives)

While this compound itself is not a dye or polymer, it serves as a key starting material for producing functionalized intermediates, primarily aniline (B41778) and phenol (B47542) derivatives, which are then used in the production of various dyes and polymers. mdpi.comchemimpex.com The presence of halogen substituents can enhance the stability and performance of the final products. chemimpex.com

Dye Synthesis

The most common application in this area involves the conversion of this compound to its aniline derivative, 2,6-dichloro-4-fluoroaniline (B1304677). This aniline is a crucial precursor for a large and commercially significant class of colorants known as azo dyes. chemimpex.comresearchgate.net Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and account for over half of the dyes used worldwide. researchgate.netjchemrev.com

The synthesis of an azo dye from 2,6-dichloro-4-fluoroaniline follows a classic two-step process:

Diazotization: The primary aromatic amine group of 2,6-dichloro-4-fluoroaniline is converted into a diazonium salt. This is typically achieved by reacting the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). cuhk.edu.hk

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is reacted with a coupling component. jchemrev.com The coupling component is an electron-rich aromatic compound, such as a phenol or another aniline derivative. cuhk.edu.hk This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule. jchemrev.com

The specific color of the resulting dye is determined by the extended conjugation of the aromatic systems linked by the azo group, which can be tuned by the choice of the coupling component. cuhk.edu.hk

| Step | Reaction | Reactants | Key Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Diazotization | 2,6-dichloro-4-fluoroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2,6-dichloro-4-fluorobenzenediazonium chloride | The primary amine is converted to a diazonium salt at low temperature, making it a reactive electrophile. cuhk.edu.hk |

| 2 | Azo Coupling | Diazonium salt, Coupling Component (e.g., Naphthalen-2-ol, Dimethylaniline) | Azo Dye | The diazonium salt reacts with an electron-rich aromatic compound to form the final dye molecule with a characteristic -N=N- linkage. jchemrev.com |

Polymer Synthesis

Derivatives of this compound, particularly those containing two reactive functional groups (e.g., diamines), can act as monomers in condensation polymerization to produce high-performance polymers like polyamides. alderbioinsights.co.uknih.gov Polyamides are characterized by repeating units linked by amide bonds (–CO–NH–). libretexts.orgsavemyexams.com Aromatic polyamides are noted for their high thermal stability and mechanical strength. mdpi.com

A plausible route involves converting this compound into a diamine monomer. This monomer can then undergo polycondensation with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, to form a polyamide. libretexts.orgsavemyexams.com The halogen atoms on the polymer backbone can impart specific properties such as flame retardance, reduced solubility, and high thermal stability. A patent for photosensitive compositions lists 2,6-dichloro-4-fluoroaniline among various amines suitable for preparing polymer precursors, such as polyimides, further highlighting its utility in polymer science. googleapis.com

The general reaction for forming a polyamide from a diamine monomer is as follows:

n (H₂N–Ar–NH₂) + n (ClOC–R–COCl) → [–NH–Ar–NH–CO–R–CO–]ₙ + 2n HCl

Where 'Ar' would represent the dichlorinated, fluorinated aromatic core derived from this compound.

Multicomponent Reactions and Domino Processes Utilizing this compound Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. Domino (or cascade) processes involve two or more sequential bond-forming transformations that occur under the same reaction conditions without isolating intermediates. The scaffold of this compound is particularly suited for certain domino reactions due to its combination of benzylic C-H bonds and an ortho-halogen, which can be sequentially activated.

A notable example of a domino process where the this compound scaffold could be effectively utilized is in the transition-metal-free synthesis of substituted indolines. researchgate.net Indolines are important structural motifs in many natural products and pharmaceuticals. This reaction proceeds through a base-mediated domino sequence involving C(sp³)–H activation, 1,2-addition to an imine, and a subsequent defluorinative SₙAr (Nucleophilic Aromatic Substitution) cyclization. researchgate.net

The proposed mechanism, applied to this compound, would be:

Benzylic C–H Activation: A strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), deprotonates the methyl group of this compound to form a benzylic carbanion. researchgate.net

1,2-Addition: The generated carbanion acts as a nucleophile and adds to the electrophilic carbon of an imine (a Schiff base, formed from an aldehyde and an amine). researchgate.netlibretexts.org This step creates an amide intermediate.

SₙAr Cyclization: The nitrogen anion of the intermediate, formed under the basic conditions, then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the fluorine, displacing it in a defluorinative SₙAr reaction to form the five-membered indoline (B122111) ring. researchgate.net The presence of two electron-withdrawing chlorine atoms on the ring would further activate the fluorine atom toward this nucleophilic displacement.

This domino process is highly efficient, creating complex heterocyclic structures from relatively simple starting materials in a single pot, which is a hallmark of modern synthetic strategy. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Proposed Product | Significance |

|---|---|---|---|---|---|

| This compound | N-aryl imine (e.g., Benzylidene aniline) | Potassium Hexamethyldisilazide (KHMDS) | Domino (C-H Activation / 1,2-Addition / SₙAr Cyclization) | 1,2-Diaryl-5,7-dichloroindoline | Transition-metal-free synthesis of complex nitrogen heterocycles from a fluorinated toluene scaffold. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 2,6-dichloro-4-fluorotoluene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of toluene derivatives. A stepwise approach includes:

- Electrophilic halogenation : Fluorination via HF or Selectfluor® at C4, followed by chlorination at C2 and C6 using Cl2 or SO2Cl2 under controlled temperatures (40–60°C).

- Catalytic optimization : Lewis acids (e.g., AlCl3) improve regioselectivity for dichloro-substitution .

- Yield optimization : Excess halogenating agents and inert atmospheres (N2) minimize side reactions. Typical yields range from 50–70%, with purity confirmed via GC-MS .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to detect impurities (<1% threshold) .

- Spectroscopy : <sup>19</sup>F NMR (δ ~ -110 ppm for aromatic F) and <sup>1</sup>H NMR (split signals for Cl/F coupling) .

- Elemental analysis : Confirm Cl/F stoichiometry via combustion analysis or X-ray fluorescence .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and fume hoods for volatile halogens .

- Waste management : Halogenated byproducts require neutralization (e.g., NaOH hydrolysis) before disposal as hazardous waste .

- Exposure mitigation : Air monitoring with PID detectors and emergency showers for skin/eye contact .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : Cl/F substituents deactivate the aromatic ring, directing electrophiles to meta positions.

- Suzuki coupling : Requires Pd(PPh3)4 catalysts and elevated temperatures (80–100°C) due to reduced electron density .

- Computational modeling : DFT calculations (e.g., Gaussian) predict HOMO/LUMO distributions to guide reaction design .

Q. What are the solubility properties of this compound in common organic solvents?

Methodological Answer:

- Polarity : Low solubility in water (logP ~2.8); miscible with DCM, THF, and ethers.

- Temperature dependence : Solubility in hexane increases from 5% (25°C) to 15% (60°C) .

- Experimental validation : Use UV-Vis spectroscopy (λmax 270 nm) for quantitative solubility assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-technique validation : Combine <sup>13</sup>C DEPT NMR, 2D-COSY, and high-resolution MS to distinguish structural isomers .

- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify systematic errors (e.g., solvent effects on chemical shifts) .

Q. What strategies optimize the use of this compound as a precursor for fluorinated polymers?

Methodological Answer:

- Polymer functionalization : Radical-initiated copolymerization with styrene derivatives (AIBN catalyst, 70°C) to enhance thermal stability .

- Cross-linking : Post-polymerization halogenation with Br2 to tune dielectric properties for electronic applications .

- Characterization : TGA (decomposition >300°C) and DSC (Tg ~120°C) assess material performance .

Q. How do computational models predict the environmental persistence of this compound?

Methodological Answer:

Q. What experimental designs mitigate side reactions during nucleophilic aromatic substitution of this compound?

Methodological Answer:

- Solvent selection : Use DMF or DMSO to stabilize transition states and reduce hydrolysis .

- Leaving group optimization : Replace Cl with better leaving groups (e.g., OTf) via in situ triflation .

- Kinetic monitoring : In situ IR spectroscopy tracks reaction progress and identifies byproducts .

Q. How can this compound be leveraged in studying enzyme inhibition mechanisms?

Methodological Answer:

- Molecular docking : AutoDock Vina screens CYP450 isoforms for halogen-π interactions with active sites .

- In vitro assays : Competitive inhibition studies (IC50) using fluorogenic substrates (e.g., 7-ethoxyresorufin) .

- Metabolite profiling : LC-HRMS identifies hydroxylated metabolites to map metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。